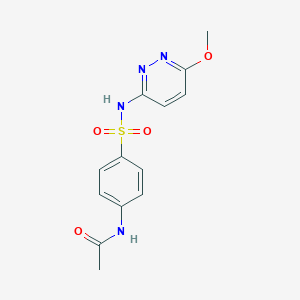![molecular formula C15H10O2 B090616 Naphtho[2,1-g][1,3]benzodioxole CAS No. 195-64-2](/img/structure/B90616.png)
Naphtho[2,1-g][1,3]benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-g][1,3]benzodioxole, also known as NBDB, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. NBDB is a polycyclic aromatic hydrocarbon that contains a naphthalene ring fused to a benzodioxole ring. This compound has been extensively studied for its biological activities and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of Naphtho[2,1-g][1,3]benzodioxole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Naphtho[2,1-g][1,3]benzodioxole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Biochemical and Physiological Effects:
Naphtho[2,1-g][1,3]benzodioxole has been shown to have several biochemical and physiological effects. It has been found to reduce the production of ROS and prevent oxidative damage to cells. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Naphtho[2,1-g][1,3]benzodioxole has been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
Naphtho[2,1-g][1,3]benzodioxole has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for long periods of time. However, Naphtho[2,1-g][1,3]benzodioxole has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. It also has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of Naphtho[2,1-g][1,3]benzodioxole. One area of interest is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Naphtho[2,1-g][1,3]benzodioxole has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another area of interest is the development of new fluorescent probes for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been shown to have high sensitivity and selectivity for DNA damage and may have potential as a diagnostic tool. Additionally, further studies are needed to fully understand the mechanism of action of Naphtho[2,1-g][1,3]benzodioxole and its potential applications in various scientific research fields.
合成法
The synthesis of Naphtho[2,1-g][1,3]benzodioxole can be achieved through several methods, including the Pd-catalyzed coupling reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated benzodioxole derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Buchwald-Hartwig amination reaction involves the use of a palladium catalyst and an amine derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole.
科学的研究の応用
Naphtho[2,1-g][1,3]benzodioxole has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
195-64-2 |
|---|---|
製品名 |
Naphtho[2,1-g][1,3]benzodioxole |
分子式 |
C15H10O2 |
分子量 |
222.24 g/mol |
IUPAC名 |
naphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-8H,9H2 |
InChIキー |
NLXUFSGVIVZMBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
正規SMILES |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















